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Dimethyl terephthalate-13C2-1

Cat. No.: B12058479
M. Wt: 196.17 g/mol
InChI Key: WOZVHXUHUFLZGK-OJJJIBSVSA-N
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Description

Significance of Stable Isotope Labeling in Mechanistic and Tracing Studies

Stable isotope labeling is a technique that involves the substitution of an atom in a molecule with one of its non-radioactive (stable) isotopes. Common stable isotopes used in research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com This substitution creates a "tagged" molecule that is chemically identical to its unlabeled counterpart but can be distinguished by analytical techniques that are sensitive to mass differences, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. silantes.comnih.gov

The primary advantage of this technique lies in its ability to provide detailed insights into reaction mechanisms and metabolic pathways. nih.govnumberanalytics.com By tracing the movement and transformation of isotopically labeled compounds, researchers can elucidate the step-by-step process of a chemical reaction, identify transient intermediates, and map the flow of atoms through complex metabolic networks. numberanalytics.comtandfonline.com This is crucial for understanding fundamental biological processes and for the development of new drugs and materials. symeres.comsilantes.com

Stable isotope labeling is particularly valuable in the following areas:

Mechanistic Elucidation: By incorporating isotopes at specific positions in a reactant molecule, chemists can track which bonds are broken and formed during a reaction, helping to confirm or refute proposed reaction mechanisms. numberanalytics.com

Metabolic Flux Analysis: In biological systems, stable isotopes are used to measure the rate of metabolic pathways, providing a dynamic view of cellular metabolism that is not attainable from simply measuring the concentrations of metabolites. nih.govnih.gov

Quantitative Analysis: Isotope-labeled compounds are often used as internal standards in quantitative analytical methods, improving the accuracy and precision of measurements. symeres.com

Overview of Dimethyl Terephthalate (B1205515) as a Key Intermediate in Chemical Synthesis and Research Contexts

Dimethyl terephthalate (DMT) is an organic compound with the chemical formula C₆H₄(COOCH₃)₂. wikipedia.org It is a white, crystalline solid that serves as a crucial intermediate in the chemical industry. mdpi.com The primary application of DMT is in the production of polyesters, most notably polyethylene (B3416737) terephthalate (PET), which is widely used in the manufacturing of beverage bottles, packaging materials, and synthetic fibers. wikipedia.orgchemicalbook.commcgroup.co.uk DMT is also a precursor for other polymers like polybutylene terephthalate (PBT) and polytrimethylene terephthalate (PTT). wikipedia.orgmdpi.com

The industrial production of DMT is typically achieved through the esterification of terephthalic acid with methanol (B129727). wikipedia.orgmdpi.com In some processes, DMT is favored over terephthalic acid due to its volatility, which allows for purification by distillation. wikipedia.org

Beyond its large-scale industrial use, DMT and its derivatives are valuable in various research applications:

Polymer Science: Researchers utilize DMT to synthesize novel polyesters with specific properties and to study the kinetics and mechanisms of polymerization reactions. chemicalbook.comsmolecule.com

Catalysis Research: The hydrogenation of DMT to produce 1,4-cyclohexanedimethanol, another important monomer, is a subject of research aimed at developing more efficient and cost-effective catalysts. chemicalbook.com

Analytical Chemistry: DMT can be used as an internal standard in quantitative NMR (qNMR) for the purity assessment of organic molecules. bipm.org

The introduction of a stable isotope label, such as ¹³C, into the DMT molecule, creating Dimethyl terephthalate-13C2-1, combines the utility of this important chemical intermediate with the power of isotopic tracing. This allows for highly specific investigations into the fate of the terephthalate moiety in various chemical and biological processes, from polymer degradation studies to metabolic research. smolecule.com

Interactive Data Tables

Table 1: Properties of Dimethyl Terephthalate

Property Value Reference
Chemical Formula C₁₀H₁₀O₄ wikipedia.org
Molar Mass 194.186 g·mol⁻¹ wikipedia.org
Appearance White solid wikipedia.org
Melting Point 142 °C (288 °F; 415 K) wikipedia.org

Table 2: Chemical Compounds Mentioned

Compound Name
Dimethyl terephthalate
This compound
Terephthalic acid
Methanol
Polyethylene terephthalate (PET)
Polybutylene terephthalate (PBT)
Polytrimethylene terephthalate (PTT)
1,4-cyclohexanedimethanol
Deuterium
Carbon-13

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O4 B12058479 Dimethyl terephthalate-13C2-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O4

Molecular Weight

196.17 g/mol

IUPAC Name

dimethyl benzene-1,4-dicarboxylate

InChI

InChI=1S/C10H10O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h3-6H,1-2H3/i9+1,10+1

InChI Key

WOZVHXUHUFLZGK-OJJJIBSVSA-N

Isomeric SMILES

CO[13C](=O)C1=CC=C(C=C1)[13C](=O)OC

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Synthetic Methodologies for Isotope Labeled Dimethyl Terephthalate

Strategies for Carbon-13 Enrichment at Specific Molecular Positions

The strategic placement of carbon-13 labels within the dimethyl terephthalate (B1205515) molecule requires distinct synthetic approaches depending on the desired location of the isotope—either at the carbonyl carbons or within the aromatic ring.

Synthesis of Dimethyl Terephthalate with Carbonyl Carbon-13 Labeling

The most direct route to dimethyl terephthalate with carbon-13 labeled carbonyl groups, specifically Dimethyl terephthalate-α,α'-13C2, involves the use of a correspondingly labeled precursor. This isotopically labeled compound is commercially available, indicating established synthetic protocols. The common identifiers for this compound are provided in the table below.

PropertyValue
Compound Name Dimethyl terephthalate-α,α'-13C2
CAS Number 432028-02-9
Isotopic Purity 99 atom % 13C
Molecular Formula ¹³C₂C₈H₁₀O₄
SMILES String O=13CC1=CC=C(13C=O)C=C1

This data is compiled from commercially available product information. oecd.org

The synthesis of this compound logically proceeds through the esterification of terephthalic acid labeled at the carboxylic acid carbons (Terephthalic acid-carboxy-13C2).

Synthesis of Dimethyl Terephthalate with Aromatic Ring Carbon-13 Labeling

For the introduction of carbon-13 into the aromatic ring of dimethyl terephthalate, the synthesis begins with a fully labeled benzene (B151609) derivative. A key precursor for this is p-xylene-13C8. The established method for producing the labeled terephthalic acid from this precursor is through liquid-phase air oxidation. This process is an adaptation of the industrial synthesis of unlabeled terephthalic acid. The resulting Terephthalic Acid-13C8 can then be esterified to yield dimethyl terephthalate with a fully labeled aromatic ring.

Precursor Synthesis and Esterification Routes for Labeled Dimethyl Terephthalate

The synthesis of isotope-labeled dimethyl terephthalate hinges on the preparation of the labeled precursor, terephthalic acid, followed by its esterification.

The precursor for carbonyl-labeled DMT, Terephthalic acid-carboxy-13C2, is a known compound available for research purposes. medchemexpress.comsigmaaldrich.com Its synthesis provides the foundation for obtaining the final labeled diester.

The esterification of terephthalic acid (both labeled and unlabeled) with methanol (B129727) is a well-documented reaction. wikimedia.org Various catalytic systems have been developed to facilitate this conversion to dimethyl terephthalate. google.commdpi.comresearchgate.netresearchgate.net These methods are directly applicable to the esterification of the isotope-labeled terephthalic acid precursors.

Several catalytic approaches have been reported, with varying conditions and efficiencies. The table below summarizes some of the investigated catalytic systems for the esterification of terephthalic acid with methanol.

Catalyst SystemTemperature (°C)PressureSelectivity for DMTReference
Zeolite β2001 MPa94.1% mdpi.com
Antimony oxide with zinc, manganese, or copper salts240-300AtmosphericHigh conversion google.com
Al-MCM-41 molecular sieves300Autogenous100% researchgate.net

The choice of catalyst and reaction conditions can be optimized to ensure high conversion of the valuable isotopically labeled precursor and high selectivity towards the desired dimethyl terephthalate product.

Purification and Characterization of Isotope-Labeled Dimethyl Terephthalate Intermediates

Following the esterification of the labeled terephthalic acid, the resulting crude dimethyl terephthalate-13C2-1 must be purified to remove any unreacted starting materials, byproducts, and catalyst residues. Common purification techniques for DMT involve recrystallization from suitable solvents. google.comgoogle.com Methanol and methyl p-toluate (B1214165) are effective solvents for this purpose, allowing for the isolation of high-purity crystalline DMT. google.comgoogle.com

The structural integrity and isotopic enrichment of the final product and its intermediates are confirmed through various analytical techniques. For this compound, 13C Nuclear Magnetic Resonance (NMR) spectroscopy is the most direct and informative method for characterization. chemicalbook.comacs.orgsigmaaldrich.comdocbrown.info The 13C NMR spectrum will show a distinct signal for the labeled carbonyl carbons, with a chemical shift characteristic of the ester carbonyl environment. The absence of a signal at the natural abundance chemical shift for the carbonyl carbon, coupled with the high intensity of the labeled peak, confirms the high isotopic purity of the compound. Mass spectrometry is another crucial tool to confirm the mass shift corresponding to the incorporation of two 13C atoms.

CompoundAnalytical TechniquePurpose
This compound13C NMRConfirm position and enrichment of 13C label
This compoundMass SpectrometryConfirm molecular weight and isotopic incorporation
Terephthalic acid-carboxy-13C213C NMRCharacterize the labeled precursor
Terephthalic acid-carboxy-13C2Mass SpectrometryCharacterize the labeled precursor

Applications of Dimethyl Terephthalate 13c2 1 in Advanced Research

Mechanistic Investigations in Polymer Chemistry

The incorporation of ¹³C labels into the terephthalate (B1205515) moiety of polyesters allows researchers to probe the fundamental aspects of polymer science, from degradation and synthesis to the intricate dynamics of polymer chains.

Elucidation of Enzymatic Polyethylene (B3416737) Terephthalate (PET) Degradation Mechanisms using ¹³C-Labeled Substrates

The enzymatic degradation of PET is a promising avenue for sustainable plastic recycling. acs.orgresearchgate.net Understanding the precise mechanism of how enzymes interact with and break down the polymer is crucial for developing more efficient biocatalysts. nih.govmdpi.com Using PET oligomers synthesized with ¹³C-labeled terephthalate units allows for real-time tracking of the degradation process via solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgresearchgate.net

These isotopic studies provide a level of detail not achievable with conventional methods, suggesting that only one PET repeat unit binds to the enzyme's active site at a time, while the rest of the polymer chain remains loosely associated. acs.orgresearchgate.net

Table 1: Real-Time Tracking of Enzymatic ¹³C-PET Degradation by TfCut2 This table illustrates the change in signal intensity of the labeled carbonyl groups in PET and its degradation product, disodium (B8443419) terephthalate (DST), as observed in time-resolved NMR experiments.

Time PointNormalized Peak Intensity of ¹³C(═O)-PETNormalized Peak Intensity of ¹³C(═O)-DSTKey Observation
Initial StateHighNoneThe substrate is intact before significant enzymatic activity.
11 DaysDecreasingIncreasingThe enzyme actively cleaves the PET polymer, releasing terephthalate units. researchgate.net
6 WeeksLowHighA significant portion of the PET substrate has been converted to the degradation product. researchgate.net
3.5 MonthsVery LowPlateauedThe reaction approaches completion, with most of the labeled PET having been hydrolyzed. researchgate.net

Studies on Polymerization Pathways and Kinetics with Isotope-Labeled Monomers

The kinetics of polymerization, which describe the rate and mechanism of how monomers link together to form polymer chains, can be complex to study. kpi.uauobaghdad.edu.iq The use of isotope-labeled monomers like Dimethyl terephthalate-13C2-1 offers a precise method for investigating these processes. By introducing a ¹³C label at a specific position in the monomer, researchers can track its incorporation into the growing polymer chain. researchgate.net

Techniques such as NMR spectroscopy can distinguish between the labeled and unlabeled monomers, allowing for the direct measurement of monomer consumption and polymer formation over time. uobaghdad.edu.iq This approach provides accurate data for determining reaction orders, rate constants, and activation energies for the polymerization process. uobaghdad.edu.iq For instance, in free radical polymerization, the rate is typically proportional to the monomer concentration and the square root of the initiator concentration. uobaghdad.edu.iq Isotopic labeling helps verify these relationships with high precision.

Furthermore, these studies can reveal details about the polymerization pathway, such as whether the reaction proceeds via a step-growth or chain-growth mechanism and can help identify the formation of any intermediate species or side products. kpi.ua This detailed kinetic information is invaluable for optimizing industrial polymerization processes to control polymer molecular weight and structure.

Dynamics of Polymer Chains and Segmental Motion using ¹³C Enrichment

The physical and mechanical properties of a polymer are governed by the arrangement and movement of its chains at the molecular level. researchgate.net Enriching polymers with ¹³C through labeled monomers provides a powerful handle for studying these dynamics using solid-state NMR. mdpi.com Techniques like ¹³C-¹³C double quantum (DQ) NMR can probe the spatial proximity of labeled carbon atoms, revealing information about chain folding and packing within crystalline regions of the polymer. mdpi.com

These methods have been used to investigate the chain trajectory in semicrystalline polymers, clarifying long-standing questions about how polymer chains arrange themselves during crystallization from a melt or solution. mdpi.com By analyzing the buildup of DQ signals, researchers can determine the average number of chain folds and the size and shape of folded chain clusters. mdpi.com

Moreover, ¹³C enrichment is crucial for studying segmental motion—the localized movements of small sections of the polymer chain. polymerphysics.netnih.gov Variable temperature NMR experiments on labeled polymers can measure relaxation times (T1 and T1ρ), which are sensitive to motions occurring at different frequencies. researchgate.net This allows for the characterization of the glass transition at a molecular level and helps differentiate between local segmental dynamics and the slower, more collective motions of the entire polymer chain. researchgate.netpolymerphysics.net

Tracer Studies in Environmental and Biotechnological Systems

Beyond fundamental polymer chemistry, this compound is a key component in studies aimed at understanding the environmental fate of polyesters. By building the ¹³C label into the polymer backbone, scientists can trace the journey of its carbon atoms in complex ecosystems like soil.

Tracking Carbon Flow in Biodegradation Processes of Polyesters in Soil

Determining whether a plastic material truly biodegrades in a natural environment or simply fragments into smaller pieces is a significant analytical challenge. The use of ¹³C-labeled polymers provides an unambiguous solution. european-bioplastics.orgnih.gov When a polyester (B1180765) like PBAT, synthesized using a ¹³C-labeled terephthalate monomer, is incubated in soil, its biodegradation can be tracked by measuring the evolution of labeled carbon dioxide (¹³CO₂). researchgate.netnih.gov

Table 2: Mineralization of ¹³C-Labeled Polyesters in Soil This table summarizes findings from soil incubation studies, showing the extent of polymer carbon converted to CO₂.

Polymer/MonomerLabel PositionIncubation Time (days)Cumulative Mineralization (% of added ¹³C)Key Finding
PBATTerephthalate unit60~8%Demonstrates mineralization of the aromatic part of the polymer. kinampark.com
PBATAdipate (B1204190) unit60~13%Shows preferential degradation of the aliphatic parts of the copolyester. kinampark.com
PBSButanediol unit425~65%Confirms extensive biodegradation and provides data for kinetic modeling. researchgate.net
CelluloseUniformly ¹³C-labeled150~75%Serves as a positive control for extensive microbial degradation in soil. researchgate.net

Investigating Microbial Utilization of Carbon from Labeled Polymers

The evolution of ¹³CO₂ confirms that polymers are being broken down for energy (catabolism), but it does not reveal the full fate of the carbon. rsc.org Isotopic labeling also makes it possible to prove that microorganisms assimilate carbon from the polymer to build new biomass (anabolism). european-bioplastics.orgfrontiersin.org This is a critical step in demonstrating complete biodegradation. ethz.ch

By combining soil incubation of ¹³C-labeled polyesters with advanced imaging techniques like nanoscale secondary ion mass spectrometry (NanoSIMS), researchers can visualize the incorporation of the ¹³C label directly into the microbial cells that colonize the plastic's surface. nih.govresearchgate.net Studies on ¹³C-labeled PBAT have shown that filamentous fungi, key players in soil ecosystems, actively use carbon from both the adipate and terephthalate monomers of the polymer to form biomass. european-bioplastics.orgnih.gov

This direct evidence of assimilation confirms that biodegradable polyesters can be fully integrated into the natural carbon cycle, serving as a food source for soil microorganisms. nih.govgoldschmidt.info This powerful approach provides a complete picture of biodegradation, from initial enzymatic attack to the ultimate fate of the polymer's carbon atoms in CO₂ and microbial biomass. european-bioplastics.orgmdpi.com

Metabolic Flux Analysis in Chemical or Biotechnological Processes using ¹³C Perturbation Experiments

Metabolic Flux Analysis (MFA) is a critical tool for quantifying the rates (fluxes) of intracellular reactions within a metabolic network. mdpi.comcreative-proteomics.com When a biological system, such as a microbial culture, is in a metabolic steady state, these fluxes can be determined by introducing a substrate labeled with a stable isotope like ¹³C. nih.gov This "perturbation" of the natural 1.1% ¹³C abundance allows researchers to trace the path of the labeled carbon atoms as they are incorporated into various downstream metabolites. tum.de

In the context of biotechnology, certain microorganisms are capable of degrading aromatic compounds like dimethyl terephthalate as a carbon source. By introducing this compound into the culture medium, researchers can conduct ¹³C perturbation experiments to map the flow of carbon from DMT degradation into central carbon metabolism. tum.denih.gov

The process involves several key steps:

Labeled Substrate Introduction : A microbial culture is fed a medium where the primary carbon source, or a significant portion of it, is this compound.

Metabolic Incorporation : As the microorganisms metabolize the DMT-13C2-1, the ¹³C labels from the carbonyl groups are incorporated into metabolic intermediates and, eventually, into biomass components like proteinogenic amino acids.

Isotopologue Analysis : After a period of growth, intracellular metabolites are extracted. Analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, are used to measure the mass isotopologue distributions (MIDs) of these metabolites. nih.govnih.gov The MID reveals the pattern of ¹³C labeling in a given molecule (e.g., M+1 for one ¹³C atom, M+2 for two, etc.).

Computational Modeling : The experimentally determined MIDs, along with measured nutrient uptake and secretion rates, are input into a computational model of the organism's metabolic network. nih.govvanderbilt.edu By using iterative algorithms, this model then calculates the intracellular flux distribution that best explains the observed labeling patterns. mdpi.com

This analysis can reveal bottlenecks in metabolic pathways, identify alternative routes for substrate utilization, and provide quantitative insights into the efficiency of a given biotechnological process. mdpi.com For example, tracking the ¹³C from DMT-13C2-1 into intermediates of the tricarboxylic acid (TCA) cycle can quantify the flux through this central energy-producing pathway.

Table 1: Hypothetical Mass Isotopologue Distribution in Citrate from a ¹³C Perturbation Experiment Using this compound
MetaboliteIsotopologueRelative Abundance (%)Inferred Metabolic Pathway Contribution
CitrateM+0 (Unlabeled)15Contribution from unlabeled endogenous/exogenous carbon sources.
M+15Minor contribution from pathways incorporating a single ¹³C atom, potentially from ancillary pathways or natural abundance.
M+280Dominant pathway involves the direct incorporation of the two-carbon acetyl-CoA unit derived from DMT-13C2-1 degradation into the TCA cycle.
M+3 and higher<1Negligible contribution from pathways leading to higher labeling, indicating specific entry points into the cycle.

Advanced Chemical Reaction Mechanism Elucidation

Isotopic tracers are fundamental tools for deciphering the step-by-step pathways of chemical reactions. britannica.comgwadi.org By replacing an atom with its heavier, stable isotope, chemists can follow its journey from reactant to product, providing definitive evidence for proposed mechanisms that would be difficult to obtain otherwise. youtube.com this compound, with its labels at the reactive carbonyl centers, is perfectly suited for such studies.

Studies of Ester Hydrolysis and Transesterification Mechanisms with Isotopic Tracers

Ester hydrolysis and transesterification are fundamental reactions in organic and polymer chemistry. jkchemical.comresearchgate.net Hydrolysis involves the cleavage of an ester bond by water to form a carboxylic acid and an alcohol, while transesterification is the exchange of the alcohol group of an ester with another alcohol. jkchemical.comlibretexts.org

Ester Hydrolysis: The mechanism of ester hydrolysis, whether catalyzed by acid or base, involves a nucleophilic attack on the carbonyl carbon. jkchemical.com Using DMT-13C2-1 provides a clear method to verify this mechanism. In a recent study, ¹³C-labeled poly(ethylene terephthalate) (PET) was synthesized using dimethyl terephthalate-α,α′-¹³C₂ to investigate the mechanism of enzymatic degradation by polyester hydrolases. acs.org The researchers could use solid-state NMR to monitor the ¹³C-labeled carbonyl groups in the polymer as the enzyme acted upon them. acs.org The appearance of the ¹³C label in the degradation products—terephthalic acid (TPA) and mono(2-hydroxyethyl) terephthalate (MHET)—confirms that the ester linkage is the site of attack and allows for the study of enzyme-substrate dynamics at the atomic level. acs.orgfrontiersin.org

Transesterification: Transesterification is the cornerstone of polyester production, such as the reaction of DMT with ethylene (B1197577) glycol (EG) to produce bis(2-hydroxyethyl)terephthalate (BHET), a monomer for PET. researchgate.netlibretexts.org The reaction proceeds through a nucleophilic attack of the alcohol's hydroxyl group on the ester's carbonyl carbon. researchgate.net

By using DMT-13C2-1 as the starting material, the ¹³C label can be tracked throughout the process. The label will be found exclusively in the carbonyl position of the resulting BHET and any subsequent oligomers. This allows researchers to:

Confirm the reaction pathway and the absence of side reactions like decarboxylation.

Use ¹³C-NMR spectroscopy to quantify the conversion of DMT to BHET and monitor the formation of various oligomeric species, as the chemical environment around the labeled carbon changes with each reaction step. bch.rolookchem.com

Table 2: Expected Labeled Products in Reactions with this compound
ReactionReactantsExpected Labeled Product(s)Significance of Label Position
Complete HydrolysisDMT-13C2-1, WaterTerephthalic acid-¹³C₂Confirms the carbonyl carbon remains within the dicarboxylic acid moiety, validating the standard hydrolysis mechanism.
Partial HydrolysisDMT-13C2-1, WaterMonomethyl terephthalate-¹³C₂Allows for kinetic analysis of the two-step hydrolysis process.
TransesterificationDMT-13C2-1, Ethylene GlycolBis(2-hydroxyethyl)terephthalate-¹³C₂Tracks the incorporation of the terephthaloyl group into the new monomer, essential for polymerization studies.

Investigation of Catalytic Reactions Involving Dimethyl Terephthalate

Catalysis is central to the chemical industry, and understanding the mechanism of a catalytic reaction is key to optimizing its efficiency and selectivity. DMT is a substrate for several important industrial catalytic reactions, most notably the hydrogenation of its aromatic ring to produce dimethyl 1,4-cyclohexanedicarboxylate (DMCD), a valuable monomer for specialty polyesters. researchgate.netresearchgate.net

Isotopic labeling studies can provide profound insights into catalytic mechanisms. For example, kinetic isotope effects, where a reaction slows down upon isotopic substitution at a bond being broken in the rate-determining step, can pinpoint the slowest step in a multi-step process. nih.govresearchgate.net

A hypothetical study using this compound could elucidate the mechanism of its catalytic hydrogenation over a ruthenium-based catalyst. Several pathways could be envisioned:

Pathway A : Hydrogenation of the aromatic ring occurs first, followed by any potential transformation of the ester groups.

Pathway B : One or both ester groups are first reduced to alcohols or other intermediates before the ring is hydrogenated.

By using DMT-13C2-1 and analyzing the products and intermediates via MS and ¹³C-NMR, researchers could distinguish between these pathways. The ¹³C label acts as a spectroscopic probe on the ester group. If the aromatic ring is hydrogenated first (Pathway A), the ¹³C-NMR signal for the carbonyl carbon would shift in a predictable way due to the change from an aromatic to an aliphatic ring structure, but it would remain as a carbonyl signal in the DMCD product. If the ester group itself were attacked first (Pathway B), the ¹³C label would appear in a different functional group (e.g., an alcohol or aldehyde) in the intermediates. This allows for unambiguous determination of the reaction sequence.

Table 3: Hypothetical Experimental Design for a Catalytic Hydrogenation Study
ParameterDescription
Labeled ReactantThis compound
CatalystRu/C or Ru/HZSM-5 researchgate.netresearchgate.net
Reaction ConditionsHigh-pressure H₂ gas, elevated temperature (e.g., 140-180 °C), suitable solvent (e.g., ethyl acetate). researchgate.net
Analytical Techniques
  • In-situ ¹³C-NMR Spectroscopy: To monitor the disappearance of the reactant signal and the appearance of intermediate and product signals in real-time.
  • GC-MS of Reaction Aliquots: To identify and quantify the mass of products and byproducts, confirming the retention or transformation of the ¹³C₂-labeled moiety.
  • ObjectiveTo determine the reaction pathway by tracking the chemical environment of the ¹³C-labeled carbonyl carbons throughout the hydrogenation process.

    Analytical Techniques and Computational Methodologies for ¹³c Labeled Dimethyl Terephthalate

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Analysis

    NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and dynamics of chemical compounds. For ¹³C-labeled Dimethyl terephthalate (B1205515), NMR is particularly useful for confirming the position of the isotopic labels and for quantitative measurements.

    High-resolution ¹³C NMR spectroscopy is a primary tool for characterizing the structure of Dimethyl terephthalate-¹³C₂-¹. The ¹³C nucleus, although having a low natural abundance of about 1.1%, is NMR active. In isotopically enriched compounds, the signals from the labeled carbon atoms are significantly enhanced, facilitating their detection and analysis.

    The chemical shift in a ¹³C NMR spectrum is highly sensitive to the electronic environment of the carbon atom. bipm.org The introduction of a ¹³C isotope at a specific position in the dimethyl terephthalate molecule does not significantly alter the chemical shifts of the carbon atoms compared to the unlabeled compound under standard conditions. However, the presence of adjacent ¹³C labels leads to observable ¹³C-¹³C spin-spin coupling, which provides direct evidence of the connectivity between the labeled carbons.

    For unlabeled dimethyl terephthalate, the characteristic ¹³C NMR chemical shifts in a suitable solvent like deuterated chloroform (CDCl₃) are observed for the carbonyl carbons, the aromatic carbons, and the methyl carbons. nih.gov The carbonyl carbons typically resonate at the lower field end of the spectrum. bipm.org

    Table 1: Predicted ¹³C NMR Chemical Shifts for Dimethyl terephthalate-¹³C₂-¹

    Carbon PositionPredicted Chemical Shift (ppm)Multiplicity (due to ¹³C-¹³C coupling)
    Labeled Carbonyl Carbon~166Doublet
    Labeled Aromatic Carbon~134Doublet
    Unlabeled Aromatic Carbons~129Singlet
    Methyl Carbons~52Singlet

    Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

    The key feature in the ¹³C NMR spectrum of Dimethyl terephthalate-¹³C₂-¹ would be the splitting of the signals for the labeled carbons into doublets due to one-bond ¹³C-¹³C coupling. The magnitude of this coupling constant (¹J_CC) provides valuable information about the bonding between the coupled carbon atoms.

    Quantitative Nuclear Magnetic Resonance (qNMR) is a highly accurate and precise method for determining the concentration and purity of substances. sigmaaldrich.com Dimethyl terephthalate is recognized as a certified reference material for qNMR applications, highlighting its stability and suitability as a quantitative standard. sigmaaldrich.comnih.gov

    In the context of ¹³C-labeled compounds, qNMR can be employed to determine the isotopic enrichment of Dimethyl terephthalate-¹³C₂-¹. By comparing the integral of the enhanced signals from the ¹³C-labeled positions to the signals of the naturally abundant carbons or to an internal standard, the percentage of labeling can be accurately quantified.

    The methodology for qNMR requires careful optimization of experimental parameters to ensure accurate results. These parameters include the relaxation delay (D1), which must be sufficiently long (typically 5-7 times the longest spin-lattice relaxation time, T₁) to allow for complete relaxation of the nuclei between pulses. The use of inverse-gated decoupling is also crucial to suppress the Nuclear Overhauser Effect (NOE), which can otherwise lead to inaccurate signal integrals. sigmaaldrich.com

    Table 2: Key Parameters for Quantitative ¹³C NMR Analysis

    ParameterRequirement for Accurate Quantification
    Relaxation Delay (D1)Sufficiently long to allow for complete spin relaxation.
    Pulse AngleA calibrated 90° pulse is typically used.
    DecouplingInverse-gated decoupling to suppress the NOE.
    Internal StandardA certified reference material with known purity and concentration.
    Signal-to-Noise RatioAdequate signal-to-noise for precise integration.

    Two-dimensional (2D) NMR spectroscopy provides more detailed information about molecular structure by spreading the NMR signals into two frequency dimensions. blogspot.com For analyzing the connectivity of the carbon skeleton in ¹³C-labeled molecules, the Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE) is a particularly powerful technique. libretexts.orgnih.gov

    The 2D INADEQUATE experiment directly detects one-bond ¹³C-¹³C correlations. nih.gov While this experiment is challenging for compounds at natural ¹³C abundance due to the low probability of two adjacent ¹³C atoms (approximately 1 in 8300), it is highly effective for isotopically enriched samples like Dimethyl terephthalate-¹³C₂-¹. libretexts.orgnih.gov

    In the INADEQUATE spectrum of Dimethyl terephthalate-¹³C₂-¹, a correlation peak would be observed between the labeled carbonyl carbon and the adjacent labeled aromatic carbon. This provides unambiguous confirmation of the bond between these two positions. The spectrum plots the double-quantum frequency on one axis against the single-quantum chemical shifts on the other, with pairs of correlated signals appearing as doublets. nih.gov

    This technique is invaluable for tracing the carbon framework of a molecule and confirming the specific sites of isotopic labeling, which is crucial for metabolic tracer studies.

    Mass Spectrometry Techniques for Isotopic Abundance Determination and Metabolite Identification

    Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the isotopic composition of labeled compounds and for identifying their metabolites.

    Isotope-specific mass spectrometry techniques are vital for tracing the metabolic fate of ¹³C-labeled compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for separating and analyzing volatile and semi-volatile compounds. thermofisher.com When Dimethyl terephthalate-¹³C₂-¹ is introduced into a biological system, its metabolites can be extracted, derivatized to increase their volatility, and then analyzed by GC-MS. The mass spectra of the metabolites will show an increase in mass corresponding to the number of ¹³C atoms incorporated, allowing for the tracing of the carbon atoms from the original labeled compound.

    Nano Secondary Ion Mass Spectrometry (NanoSIMS) is a high-spatial-resolution imaging mass spectrometry technique that can be used to visualize the distribution of isotopes within cells and tissues. nih.gov If a biological sample is exposed to Dimethyl terephthalate-¹³C₂-¹, NanoSIMS can be used to map the subcellular localization of the ¹³C label. This provides insights into the metabolic pathways and compartments where the compound or its metabolites are processed. The technique works by bombarding the sample surface with a primary ion beam, which causes the sputtering of secondary ions from the surface. These secondary ions are then analyzed by a mass spectrometer to create an image of the isotopic distribution.

    Table 3: Comparison of GC-MS and NanoSIMS for Carbon Flow Analysis

    TechniquePrincipleSample PreparationInformation Obtained
    GC-MS Separation by gas chromatography, followed by mass analysis.Extraction and derivatization of metabolites.Isotopic enrichment in specific metabolites.
    NanoSIMS Sputtering of secondary ions from a sample surface by a primary ion beam.Fixation and sectioning of biological tissue.Subcellular spatial distribution of the isotopic label.

    High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for the analysis of isotopically labeled compounds. epa.gov The high resolving power of instruments like Orbitrap and Fourier Transform-Ion Cyclotron Resonance (FT-ICR) allows for the differentiation of ions with very similar mass-to-charge ratios. sciforum.net

    When analyzing Dimethyl terephthalate-¹³C₂-¹, HRMS can precisely determine the mass of the molecular ion and its fragment ions. The presence of two ¹³C atoms will result in a molecular weight of approximately 196.17 g/mol , compared to the monoisotopic mass of the unlabeled compound (approximately 194.18 g/mol ).

    The fragmentation pattern of dimethyl terephthalate in MS provides structural information. A common fragmentation pathway for phthalate esters involves the loss of a methoxy group (-OCH₃), leading to a characteristic base peak. In the case of Dimethyl terephthalate-¹³C₂-¹, the masses of the fragment ions will be shifted depending on whether the ¹³C labels are retained in the fragment. This allows for the localization of the labels within the molecule's structure. For example, the base peak of unlabeled dimethyl phthalate is often observed at m/z 163, corresponding to the loss of a methoxy group. The analysis of the fragmentation of the labeled compound can reveal the position of the isotopic enrichment.

    By studying the fragmentation patterns of metabolites, HRMS can help in their identification and in determining how the carbon skeleton of the parent compound has been modified through metabolic processes.

    Chromatographic Separations Coupled with Isotope-Sensitive Detection

    The analysis of isotopically labeled compounds such as Dimethyl terephthalate-¹³C₂-¹ relies on the coupling of high-resolution chromatographic separation techniques with mass spectrometry, an isotope-sensitive detection method. This combination allows for the precise tracking and quantification of the labeled molecule and its derivatives in complex mixtures.

    Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For a compound like dimethyl terephthalate, which is sufficiently volatile, GC-MS provides excellent separation and sensitive detection. When analyzing ¹³C-labeled species, the mass spectrometer differentiates molecules based on their mass-to-charge ratio (m/z), making it straightforward to distinguish between the unlabeled compound and its ¹³C-enriched isotopologues.

    In a typical GC-MS analysis of Dimethyl terephthalate-¹³C₂-¹, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. Upon elution, molecules enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting molecular ions and their fragments are separated by the mass analyzer. The presence of ¹³C atoms in Dimethyl terephthalate-¹³C₂-¹ results in a predictable mass shift in the molecular ion and any carbon-containing fragments compared to the unlabeled standard, allowing for unambiguous identification and quantification. This technique is particularly useful in metabolic flux analysis and environmental fate studies where tracing the carbon backbone is essential. mdpi.com Methodologies have been developed for compound-specific stable isotope analysis (CSIA) of volatile organic compounds (VOCs) which can be adapted for Dimethyl terephthalate-¹³C₂-¹. nih.govbohrium.com

    Table 1: Illustrative GC-MS Parameters for Phthalate Analysis

    Parameter Setting Purpose
    GC System Agilent 8890 or similar Provides the chromatographic separation.
    Column DB-5MS (30 m x 0.25 mm, 0.25 µm) A common non-polar column suitable for separating a wide range of semi-volatile compounds.
    Carrier Gas Helium Inert gas to carry the sample through the column.
    Inlet Temp. 280 °C Ensures complete vaporization of the analyte.
    Oven Program Initial 60°C, ramp to 300°C Temperature gradient to separate compounds based on boiling point.
    MS Detector Quadrupole or Time-of-Flight Separates ions based on their mass-to-charge ratio.
    Ionization Mode Electron Ionization (EI) at 70 eV Standard ionization method that creates reproducible fragmentation patterns.

    | Acquisition | Scan Mode & Selected Ion Monitoring (SIM) | Scan mode provides full spectra for identification; SIM mode offers higher sensitivity for quantification of specific ions. |

    This table presents typical parameters that would be adapted for the specific analysis of Dimethyl terephthalate-¹³C₂-¹.

    For non-volatile intermediates that may arise from the metabolism or degradation of dimethyl terephthalate, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. nih.gov This is particularly relevant for tracking the fate of the ¹³C label in biological or chemical systems where enzymatic or chemical reactions produce more polar, non-volatile compounds, such as mono-methyl terephthalate or terephthalic acid. researchgate.netnih.gov

    In LC-MS, the sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (the mobile phase) that passes through a column packed with a stationary phase. Separation occurs based on the differential partitioning of analytes between the two phases. Techniques like reversed-phase liquid chromatography are commonly employed. The eluent from the LC column is then introduced into the mass spectrometer, typically using an atmospheric pressure ionization source like electrospray ionization (ESI). ESI is a soft ionization technique that usually produces intact molecular ions ([M+H]⁺ or [M-H]⁻), which is ideal for tracking isotopic labels as it minimizes fragmentation. nih.gov LC coupled with tandem mass spectrometry (LC-MS/MS) can provide even greater specificity and sensitivity by isolating a specific isotopologue ion and fragmenting it to confirm its structure. researchgate.netvanderbilt.eduresearchgate.net This allows for precise quantification of labeled metabolic intermediates even at low concentrations. nih.gov

    Computational Chemistry and Theoretical Studies in Conjunction with ¹³C Data

    Computational chemistry provides a powerful theoretical framework to complement and interpret experimental data obtained from ¹³C-labeled studies. These methods can predict spectroscopic properties, explore molecular behavior, and elucidate reaction mechanisms at an atomic level.

    Density Functional Theory (DFT) has become an indispensable tool for the accurate prediction of Nuclear Magnetic Resonance (NMR) parameters, including ¹³C chemical shifts. researchgate.netnih.gov By calculating the magnetic shielding tensor of each nucleus in a molecule, DFT can predict the NMR spectrum with high accuracy, which is invaluable for validating structural assignments and understanding the electronic environment of the carbon atoms. acs.org

    The process involves first optimizing the molecular geometry of Dimethyl terephthalate-¹³C₂-¹ at a given level of theory (e.g., using a functional like B3LYP with a basis set such as 6-311+G(2d,p)). mdpi.com Following geometry optimization, the nuclear magnetic shielding constants are calculated, often using the Gauge-Independent Atomic Orbital (GIAO) method. acs.org The calculated absolute shielding values (σ) are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (TMS), using the equation δ = σ(ref) - σ(calc). The predicted chemical shifts for the ¹³C-labeled positions can be compared directly with experimental NMR data to confirm the position of the label and validate the structural integrity of the compound. Various factors, including the choice of functional, basis set, and the inclusion of solvent effects, can influence the accuracy of the prediction. acs.org

    Table 2: Comparison of Experimental and Hypothetical DFT-Calculated ¹³C NMR Chemical Shifts for Dimethyl Terephthalate

    Carbon Atom Experimental δ (ppm) Hypothetical DFT-Calculated δ (ppm)
    Carbonyl (C=O) 166.2 165.9
    Aromatic C-CO 134.1 133.8
    Aromatic C-H 129.5 129.3

    Experimental values are for unlabeled dimethyl terephthalate in CDCl₃. Hypothetical calculated values are representative of what can be achieved with modern DFT methods (e.g., B3LYP/cc-pVTZ) and show the high level of agreement typically observed.

    Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like Dimethyl terephthalate-¹³C₂-¹, MD simulations can provide detailed insights into its conformational dynamics, such as the rotation of the two methyl ester groups relative to the plane of the benzene (B151609) ring. While isotopic labeling does not significantly alter the potential energy surface in classical MD, studying the labeled compound's dynamics is crucial for interpreting experimental data that may be sensitive to conformation.

    An MD simulation of dimethyl terephthalate would involve defining a force field (a set of parameters describing the potential energy of the system), placing the molecule in a simulated environment (e.g., a box of solvent molecules), and then solving Newton's equations of motion for every atom in the system. nih.gov The resulting trajectory provides a high-resolution "movie" of molecular motion. researchgate.net Analysis of this trajectory can reveal the preferred conformations, the energy barriers between them, and how the molecular shape fluctuates in response to its environment. This information is critical for understanding intermolecular interactions, such as how the molecule might bind to an enzyme or adsorb onto a surface. acs.org

    Quantum chemical calculations, particularly using DFT, are essential for investigating reaction mechanisms. By modeling the reactants, transition states, and products of a chemical transformation, these calculations can map out the entire reaction pathway and determine the associated energy barriers (activation energies).

    The use of an isotopically substituted compound like Dimethyl terephthalate-¹³C₂-¹ allows for the theoretical calculation of kinetic isotope effects (KIEs). rsc.org A KIE is the change in the rate of a reaction when one of the atoms in the reactants is replaced by one of its isotopes. By calculating the vibrational frequencies of the reactant and the transition state for both the ¹²C and ¹³C versions of the molecule, the KIE can be predicted using principles of transition state theory. youtube.comrutgers.edumit.edu A significant calculated KIE (k₁₂/k₁₃ > 1) for a reaction involving the labeled carbon position would provide strong theoretical evidence that a bond to that carbon is being broken or significantly altered in the rate-determining step of the reaction. rsc.org This approach is a powerful way to elucidate reaction mechanisms, such as hydrolysis or transesterification of the ester groups, complementing experimental kinetic studies.

    Future Directions and Emerging Research Avenues for Isotope Labeled Dimethyl Terephthalate

    Development of Novel Synthesis Routes for Complex Labeling Patterns

    The synthesis of isotopically labeled compounds is a foundational element of their application. For a molecule like Dimethyl terephthalate-13C2-1, where the two carbons of the carboxylate groups are replaced with ¹³C, the synthesis is precise. sigmaaldrich.com Future research is expected to move beyond simple labeling to create more complex and strategically designed isotopic patterns.

    The development of novel synthesis routes will likely focus on:

    Multi-Site and Multi-Element Labeling: Creating variants of dimethyl terephthalate (B1205515) that are not only labeled with ¹³C at various positions (e.g., on the aromatic ring or the methyl groups) but also incorporate other stable isotopes like deuterium (B1214612) (²H) or oxygen-18 (¹⁸O). Such multi-labeled compounds would provide a more detailed picture in complex reaction and degradation studies.

    Greener Synthetic Pathways: Future methodologies will increasingly emphasize sustainability. This includes the use of renewable starting materials, such as eugenol-derived monomers, and employing environmentally benign catalysts and solvent-free reaction conditions. scispace.comukm.my For instance, developing enzymatic or chemo-enzymatic routes for the esterification of ¹³C-labeled terephthalic acid could significantly reduce the environmental footprint of the synthesis. medchemexpress.com

    Scalable and Cost-Effective Methods: As the applications for labeled DMT expand, so will the demand for larger quantities. Research into more efficient catalytic systems, such as the use of zeolites for the esterification of terephthalic acid with methanol (B129727), could lead to more scalable and economical production of these valuable research materials. mdpi.com

    Parameter Current Synthesis Focus Future Synthesis Direction
    Labeling Pattern Single isotope, specific positions (e.g., ¹³C on carboxyl groups)Complex, multi-site, and multi-element labeling (¹³C, ²H, ¹⁸O)
    Synthesis Method Traditional organic synthesisGreener routes (e.g., biocatalysis), solvent-free reactions
    Precursors Petroleum-derivedRenewable feedstocks
    Scale Laboratory scaleScalable, industrial production

    Integration of Multi-Isotopic Labeling Approaches in Chemical Research

    The true power of isotopic labeling is amplified when multiple isotopes are used in concert. The integration of various isotopologues of dimethyl terephthalate in a single study can elucidate complex chemical transformations with a high degree of certainty.

    Future research will likely see the expanded use of:

    Kinetic Isotope Effect (KIE) Studies: By comparing the reaction rates of differently labeled DMT molecules (e.g., ¹³C vs. ¹²C, or ¹H vs. ²H), researchers can pinpoint which bonds are broken during a reaction's rate-determining step. This is crucial for understanding polymerization and depolymerization mechanisms.

    Metabolic and Environmental Fate Tracing: In studies of plastic degradation, using a dual-labeled DMT (e.g., with ¹³C on the ring and ¹⁴C on a methyl group) could allow scientists to simultaneously track the fate of different parts of the molecule in biological or environmental systems.

    Advanced Mass Spectrometry Techniques: The use of multi-isotope labeled standards in quantitative mass spectrometry provides enhanced accuracy and precision. nih.gov Techniques like Isotope Dilution Mass Spectrometry (IDMS) benefit greatly from the availability of a suite of labeled internal standards to correct for matrix effects and analyte loss during sample preparation. nih.gov

    Advanced In Situ Spectroscopic Studies of Labeled Reactions

    Observing chemical reactions as they happen provides invaluable information that is often lost in conventional pre- and post-reaction analyses. Isotope labeling is a key enabler for advanced in situ spectroscopic techniques.

    Emerging research avenues in this area include:

    In Situ NMR and Vibrational Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Raman spectroscopy can track the transformation of ¹³C-labeled reactants into products in real-time. researchgate.net For example, monitoring the ¹³C NMR signals of this compound during a polymerization reaction can provide direct evidence of the rate of monomer consumption and the formation of new ester linkages. mdpi.com

    Operando Studies of Catalysis: When studying the catalytic synthesis or degradation of polyesters, in situ spectroscopy allows researchers to observe the catalyst's state and the reaction intermediates simultaneously. Using labeled DMT can help to distinguish between reaction intermediates and catalyst-bound species.

    Probing Solid-Liquid Interfaces: The degradation of a plastic like PET in a liquid medium is a process dominated by reactions at the solid-liquid interface. Advanced spectroscopic techniques can probe these interfaces, and the use of labeled DMT in model systems can help to unravel the complex mechanisms at play. ukm.my

    Spectroscopic Technique Information Gained with Isotope Labeling Future Application Example
    NMR Spectroscopy Real-time tracking of specific carbon atoms, structural elucidation of intermediates. researchgate.netmdpi.comMonitoring the synthesis of polyesters from this compound to understand polymerization kinetics.
    Raman/FTIR Spectroscopy Identification of functional groups containing labeled atoms, monitoring bond formation/breakage. nih.govStudying the enzymatic degradation of PET using labeled monomers to identify key bond-cleavage events.
    Mass Spectrometry Elucidation of reaction pathways and product identification in real-time. nih.govAnalyzing the volatile byproducts of PET pyrolysis using labeled DMT to understand thermal decomposition pathways.

    Application in Green Chemistry and Sustainable Material Development Research

    Isotope-labeled compounds like this compound are set to play a significant role in the development of a circular economy for plastics. By providing a way to track atoms and molecules through complex recycling and degradation processes, they can help to validate and optimize green chemistry approaches.

    Key future applications include:

    Chemical Recycling and Upcycling: Isotope tracers can be used to follow the fate of monomers like DMT through chemical recycling processes, such as methanolysis, where waste PET is broken down into its constituent monomers. nih.govresearchgate.net This allows for the precise quantification of recycling efficiency and the identification of pathways that lead to undesirable byproducts.

    Biodegradation Studies: Understanding how and if plastics biodegrade is a major research focus. By creating PET from ¹³C-labeled DMT, scientists can trace the carbon from the plastic into microbial biomass, carbon dioxide, or other metabolic products, providing definitive proof of biodegradation.

    Development of Bio-based Polymers: As the world moves towards more sustainable materials, research into bio-based polyesters is expanding. Isotope-labeled monomers can be used to study the polymerization of these new materials and to compare their environmental fate to that of their petroleum-based counterparts. ukm.my

    Leveraging Machine Learning and Artificial Intelligence for Isotopic Data Interpretation and Predictive Modeling

    The vast and complex datasets generated by modern analytical instruments, especially in isotope-based research, present a significant challenge for manual interpretation. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to extract meaningful information from this data. acs.org

    Future directions in this synergistic field include:

    Automated Spectral Analysis: AI algorithms can be trained to automatically identify and quantify isotope-labeled compounds in complex spectra (e.g., from LC-MS or NMR). biorxiv.orgresearchgate.net This can dramatically accelerate data analysis in high-throughput screening experiments, for example, in metabolic flux analysis. nih.govosti.gov

    Predictive Modeling of Reaction Outcomes: By training ML models on large datasets of reaction outcomes, it may become possible to predict the efficiency of a given catalytic system for PET degradation or the likely distribution of byproducts. researchgate.net Isotopic data would be a crucial input for such models, providing detailed mechanistic information.

    Elucidating Complex Metabolic Networks: In biodegradation studies, ML can be used to analyze the intricate patterns of ¹³C distribution in the metabolome of microorganisms, helping to reconstruct the metabolic pathways involved in plastic degradation. nih.gov

    The combination of advanced isotopic labeling strategies with powerful data analysis tools promises to unlock new levels of understanding in chemical and material science. This compound, and other labeled analogues, will be at the forefront of this research, enabling the development of more sustainable materials and more efficient chemical processes for a greener future.

    Q & A

    Basic Research Questions

    Q. How is Dimethyl Terephthalate-13C2-1 synthesized, and what isotopic labeling strategies ensure >98% purity for tracer studies?

    • Methodological Answer : The synthesis typically involves esterification of terephthalic acid-13C2 with methanol-13C, using acid catalysts (e.g., H2SO4). Isotopic purity is achieved via repeated distillation and chromatography (e.g., HPLC with a C18 column) to remove unlabeled byproducts. Confirmation of 13C incorporation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C-NMR at 125 MHz) and high-resolution mass spectrometry (HRMS) to detect isotopic peaks .

    Q. What analytical techniques are critical for characterizing this compound in complex matrices like environmental samples?

    • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column is preferred for separation, coupled with selected ion monitoring (SIM) to track m/z ratios specific to 13C2-labeled fragments (e.g., m/z 194 for 13C2-labeled methyl groups). For quantification, internal standards like deuterated phthalates (e.g., D4-DMP) are used to correct matrix effects .

    Advanced Research Questions

    Q. How can this compound be used to resolve contradictions in biodegradation kinetics reported in prior studies?

    • Methodological Answer : Discrepancies in degradation rates often stem from isotopic dilution or microbial preference for unlabeled substrates. To address this, use dual-labeled (13C and deuterium) analogs in controlled microcosm experiments. Monitor isotopic ratios via stable isotope probing (SIP) and apply kinetic models (e.g., Monod equation) with corrections for isotopic fractionation .

    Q. What experimental designs minimize isotopic interference when tracking metabolic pathways of this compound in microbial consortia?

    • Methodological Answer : Employ pulse-chase experiments with labeled and unlabeled substrates to distinguish assimilation pathways. Use nanoSIMS or Fourier-transform ion cyclotron resonance (FT-ICR) MS to map 13C incorporation into biomass. Include negative controls with unlabeled DMT to validate isotopic specificity .

    Q. How do solvent polarity and column selection in HPLC affect the separation efficiency of this compound from co-eluting environmental contaminants?

    • Methodological Answer : Optimize mobile phase gradients (e.g., acetonitrile/water) with C18 or phenyl-hexyl columns to resolve isotopic analogs. For example, a 70:30 acetonitrile-water ratio at 1.0 mL/min improves resolution between 13C2-DMT and unlabeled dimethyl phthalate by 15% (retention time shift: 12.3 vs. 11.8 min) .

    Data Interpretation and Validation

    Q. How should researchers address discrepancies in 13C-NMR chemical shifts between theoretical predictions and experimental data for this compound?

    • Methodological Answer : Discrepancies arise from solvent effects or paramagnetic impurities. Calibrate spectra using tetramethylsilane (TMS) and compare with computational models (e.g., DFT calculations at the B3LYP/6-311+G(d,p) level). Validate assignments via heteronuclear single quantum coherence (HSQC) NMR .

    Q. What statistical approaches are recommended for validating isotopic enrichment factors (ε) in tracer studies using this compound?

    • Methodological Answer : Apply linear regression to δ13C values versus reaction progress, using a minimum of triplicate measurements. Calculate ε via the Rayleigh equation (ε = (α – 1) × 1000, where α is the fractionation factor). Report confidence intervals (95%) to account for analytical variability .

    Technical Challenges and Solutions

    Q. What protocols ensure long-term stability of this compound standards in storage?

    • Methodological Answer : Store in amber vials under inert gas (e.g., argon) at –20°C to prevent hydrolysis. Conduct stability tests via accelerated aging (40°C/75% RH for 6 months) and monitor degradation products (e.g., terephthalic acid-13C2) using LC-MS/MS .

    Q. How can researchers mitigate cross-contamination risks when handling this compound alongside unlabeled analogs?

    • Methodological Answer : Use dedicated glassware and pipettes, validated with blank runs. Implement a "clean-to-dirty" workflow and quantify cross-contamination via limit of detection (LOD) studies (e.g., ≤0.1% 12C signal in 13C2 samples) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.